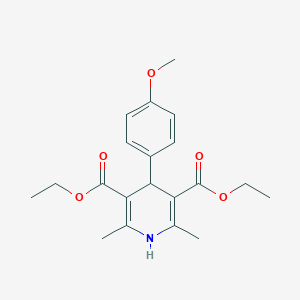

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester

説明

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester, commonly referred to as a specific type of 1,4-dihydropyridine derivative, has garnered attention for its potential biological activities. This compound is part of a larger class known for their cardiovascular effects and other therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₈H₃₁N₃O₄

- Molecular Weight : Approximately 337.46 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring with two carboxylic acid groups and a methoxyphenyl substitution that enhances its biological activity.

Cardiovascular Effects

Research indicates that 1,4-dihydropyridine derivatives exhibit significant cardiovascular benefits. The compound has been shown to possess calcium antagonist properties, which are crucial in managing hypertension and other cardiovascular disorders. Specifically:

- Vasodilation : The compound promotes vasodilation by inhibiting calcium influx into vascular smooth muscle cells. This effect helps reduce blood pressure without significantly affecting heart rate or cardiac output .

- Improvement in Microcirculation : Studies have demonstrated that this compound enhances microcirculation in peripheral and cerebral vascular systems. It has been suggested for use in treating ischemic diseases like myocardial infarction and cerebral infarcts .

Haemorheological Properties

The compound exhibits haemorheological properties that improve blood flow by enhancing erythrocyte deformability. This action is particularly beneficial in conditions characterized by impaired microcirculation:

- Erythrocyte Function : Enhanced erythrocyte deformability leads to decreased blood viscosity and improved oxygen delivery to tissues .

The primary mechanism through which this compound exerts its effects involves:

- Calcium Channel Blockade : By blocking L-type calcium channels in vascular smooth muscle cells, the compound reduces intracellular calcium levels, leading to relaxation of these muscles and subsequent vasodilation.

- Antioxidant Activity : Some studies suggest that dihydropyridine derivatives may exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related damage in cardiovascular tissues .

Study on Ischemic Disorders

A notable study investigated the effects of this compound on rats subjected to induced myocardial infarction. The results indicated:

- Reduction in Infarct Size : Administration of the compound significantly reduced the size of myocardial infarcts compared to control groups.

- Improved Hemodynamic Parameters : Treated rats showed improved left ventricular function and reduced markers of heart failure post-infarction .

Clinical Observations

In clinical settings, patients treated with dihydropyridine derivatives similar to this compound reported fewer side effects compared to traditional calcium channel blockers. The lack of significant hypotensive effects makes it an attractive option for patients with concurrent conditions requiring careful blood pressure management .

Data Summary Table

科学的研究の応用

Pharmaceutical Research

3,5-Pyridinedicarboxylic acid derivatives are studied for their potential as pharmaceutical agents due to their ability to act as calcium channel blockers. Research indicates that modifications in the structure can lead to enhanced efficacy in treating cardiovascular diseases .

Electrochemical Studies

This compound has been utilized in electrochemical studies to investigate its oxidation mechanisms. For instance, studies have shown that the compound can undergo electrochemical oxidation in ethanol/water solutions, providing insights into its behavior in biological systems .

Polymer Chemistry

The compound serves as a precursor for synthesizing various polymers. Its diethyl ester form can be polymerized to produce materials with specific mechanical and thermal properties, making it useful in developing advanced materials for industrial applications .

Agricultural Chemistry

Research has explored the use of pyridine derivatives in agrochemicals. These compounds can act as herbicides or insecticides due to their ability to interact with biological systems in plants and pests .

Case Studies

化学反応の分析

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. Key findings include:

Mechanistic Insights :

-

Platinum-based catalysts facilitate dehydrogenation of the dihydropyridine ring under mild conditions, yielding fully aromatic pyridine structures .

-

Cytochrome P-450 enzymes mediate oxidative cleavage of ester groups, producing carboxylic acid metabolites.

Ester Hydrolysis

The diethyl ester groups undergo hydrolysis under acidic or basic conditions:

| Reaction Conditions | Reagents | Products Formed | References |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid | 3,5-Pyridinedicarboxylic acid derivatives | |

| Basic (NaOH, KOH) | Aqueous base | Corresponding dicarboxylate salts |

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl and p-methoxyphenyl groups.

-

The resulting dicarboxylic acids exhibit enhanced solubility in polar solvents.

Alkylation Reactions

The NH group in the dihydropyridine ring participates in alkylation:

| Reaction Conditions | Reagents | Products Formed | References |

|---|---|---|---|

| Inert solvents (THF, DMSO) | R-X (alkyl halides), NaH | N-Alkylated dihydropyridine derivatives |

Example :

Reaction with benzyl bromide forms 1-benzyl-substituted derivatives, which show modified biological activity .

Reduction Reactions

Although the compound is already partially reduced, further hydrogenation is possible:

| Reaction Conditions | Reagents | Products Formed | References |

|---|---|---|---|

| H₂ gas, Pd/C catalyst | Ethanol, 60°C | Tetrahydropyridine derivatives |

Note : Reduction destabilizes the conjugated system, altering electronic properties.

Photochemical Reactions

The dihydropyridine ring undergoes photodecomposition under UV light:

| Reaction Conditions | Products Formed | References |

|---|---|---|

| UV irradiation (λ = 254 nm) | Fragmented aromatic byproducts |

Significance : Photostability studies are critical for pharmaceutical formulation storage.

Interaction with Biological Targets

| Interaction Type | Biological Target | Observed Effect | References |

|---|---|---|---|

| Enzymatic binding | Cytochrome P-450 3A4 | Altered drug metabolism pathways | |

| Calcium channel modulation | L-type Ca²⁺ channels | Potential antihypertensive activity |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factors |

|---|---|---|

| Oxidation | Fast | Electron-donating p-methoxyphenyl group |

| Ester Hydrolysis | Moderate | Steric hindrance from methyl groups |

| Alkylation | Slow | Low nucleophilicity of NH group |

This compound’s reactivity profile highlights its versatility in synthetic and medicinal chemistry. The p-methoxyphenyl and ester groups critically influence reaction pathways, enabling tailored modifications for specific applications.

特性

IUPAC Name |

diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-6-25-19(22)16-12(3)21-13(4)17(20(23)26-7-2)18(16)14-8-10-15(24-5)11-9-14/h8-11,18,21H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJMPZWBYORGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187626 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34014-60-3 | |

| Record name | Diethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34014-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(p-methoxyphenyl)-2,6-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-PYRIDINEDICARBOXYLIC ACID, 1,4-DIHYDRO-4-(P-METHOXYPHENYL)-2,6-DIMETHYL-, DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF6HW1ZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。